REACTION_CXSMILES
|
[Na].[CH2:2]([OH:6])[CH2:3][CH2:4][OH:5].Br[CH2:8][CH2:9][CH2:10][CH3:11]>>[CH2:8]([O:5][CH2:4][CH2:3][CH2:2][OH:6])[CH2:9][CH2:10][CH3:11] |^1:0|
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
15.75 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
further stirred at 60° C. for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated inorganic compound was filtered off
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled away under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |